2-Cyclohexyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone
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Description
2-Cyclohexyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C14H25NO3S and its molecular weight is 287.42. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications in Organic Synthesis
The compound 2-Cyclohexyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone, although not directly mentioned, is structurally related to various research chemicals that have shown significant potential in organic synthesis. For example, derivatives similar to the mentioned compound have been utilized as efficient organocatalysts in the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This process synthesizes various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, highlighting the potential of such structures in catalytic applications (Singh et al., 2013).
Luminescent Properties for Crystal Engineering
Derivatives based on bispyridyl-substituted α,β-unsaturated ketones, structurally similar to this compound, have been synthesized to form novel macrocyclic and chain co-crystals. These compounds exhibit interesting luminescent properties, such as blue shifts and varying emission intensities, which are valuable for crystal engineering and constructing patentable crystals with potential applications in material sciences (Li et al., 2015).
Anticancer Activity Potential
Research has explored the synthesis of novel sulfones carrying biologically active hydrazide, 1,2-dihydropyridine, chromene, and benzochromene moieties starting from compounds similar to this compound. These synthesized compounds have been evaluated for their in vitro anticancer activity against breast cancer cell lines, indicating the therapeutic potential of such structures in cancer treatment (Bashandy et al., 2011).
Enzymatic Inhibition for Drug Development
Compounds structurally related to this compound have been investigated for their inhibitory effects on cyclin-dependent kinases, a crucial target in drug development for cancer therapy. The research illustrates the potential use of such compounds in the design and synthesis of new inhibitors for therapeutic applications (Griffin et al., 2006).
Properties
IUPAC Name |
2-cyclohexyl-1-(4-methylsulfonylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3S/c1-19(17,18)13-7-9-15(10-8-13)14(16)11-12-5-3-2-4-6-12/h12-13H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPNLBFQNACXKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)CC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.